6-Chloropyridine-3-thiol
Overview
Description
Scientific Research Applications
Synthesis and Characterization
6-Chloropyridine-3-thiol is used in the synthesis of various chemical compounds. For instance, it has been utilized to create triazolothiadiazines and triazolothiadiazoles, which are characterized for their antibacterial and insecticidal activities (Holla et al., 2006). Additionally, this compound has been employed in the preparation of alpha-nitro ketone intermediates, serving as both an electrophile and nucleophile for synthesizing different organic structures (Zhang, Tomizawa, & Casida, 2004).
Biomedical Applications
In the biomedical field, 6-Chloropyridine-3-thiol is used in creating hydrophilic gold nanoparticles. These nanoparticles, functionalized with amino and sulfonate ending group thiols, are explored for their potential in biomedical applications, such as targeting and imaging in cell cultures (Venditti et al., 2022).
Material Science and Coatings
In material science, 6-Chloropyridine-3-thiol is involved in the creation of new biobased coatings. For example, it has been used in the synthesis of a triglycidyl eugenol derivative, leading to the development of novel bio-based thiol-epoxy thermosets (Guzmán et al., 2018).
Chemical Analysis and Detection
This compound plays a role in the development of fluorescent and colorimetric probes for the detection of thiols. Due to its reactive nature, it is useful in constructing probes that can detect and measure thiols in various biological and environmental samples (Chen, Huo, Zhang, Martínez‐Máñez, Yang, Lv, & Li, 2013).
Chemical Reactivity Studies
Studies on the metal-sulfur bond in pyridine thiols, including 6-Chloropyridine-3-thiol, have been conducted to understand their complex formation and reactivity with various metals. This research is significant for understanding the fundamental chemistry of these compounds and their potential applications in various fields (Kennedy & Lever, 1972).
properties
IUPAC Name |
6-chloropyridine-3-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDCXEQCZNVOSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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